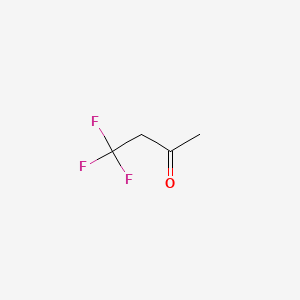

4,4,4-Trifluorobutan-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

4,4,4-trifluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-3(8)2-4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXXTMOWISPQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337139 | |

| Record name | 4,4,4-trifluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2366-70-3 | |

| Record name | 4,4,4-trifluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluorobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4,4 Trifluorobutan 2 One

Historical and Early Synthetic Approaches

Initial methods for preparing 4,4,4-Trifluorobutan-2-one were typically suited for laboratory-scale synthesis. These early approaches established the groundwork for accessing this compound, though they were not always readily adaptable for large-scale industrial manufacturing. google.com

Electrochemical methods have been explored as a viable route for the synthesis of this compound. chemchart.comsmolecule.com Research published in the Journal of Organic Chemistry detailed an electrochemical process for its preparation. acs.org This approach is part of a broader field of study applying electrochemistry to the synthesis of fluorinated organic substances. acs.org The core of this method often involves the electrochemical generation of a trifluoromethyl radical (•CF₃) or a related reactive species, which then reacts with a suitable organic precursor. The ease of oxidation of reagents like trifluoromethanesulfinate (CF₃SO₂Na) makes them suitable for generating these fluoromethyl radicals electrochemically. rsc.org

The trifluoromethylation of enol esters represents another significant early synthetic strategy. A notable method involves the "pseudo-cationic" trifluoromethylation of enol esters using sodium trifluoromethanesulfinate. acs.org This reaction allows for the introduction of the trifluoromethyl group to the enol ester substrate, which upon hydrolysis yields the desired ketone, this compound. This approach highlights the utility of enol derivatives as key intermediates in the construction of fluorinated carbonyl compounds.

The use of fluoroalkyl carboxylic acids and their derivatives has also been a fruitful area for the synthesis of trifluoromethyl ketones. Perfluorocarboxylic acids and anhydrides can serve as sources for the trifluoromethyl group in various chemical transformations. acs.org One related pathway involves the reaction of a Grignard reagent with a trifluoroacetic acid derivative. For instance, the reaction of ethyl trifluoroacetate (B77799) with a methyl Grignard reagent can be used to form this compound. Another approach uses trifluoroacetic acid itself in reactions designed to introduce the CF₃CO- moiety.

Contemporary and Scalable Synthetic Routes

With the increasing utility of this compound, particularly as an intermediate for pharmaceutical and agrochemical products, the development of scalable synthetic methods has become crucial. google.comsmolecule.com Conventional laboratory methods are often not suitable for large-scale industrial manufacture, prompting the invention of more efficient and robust processes. google.com

A prominent modern method for producing this compound on an industrial scale involves a two-step process starting from 1,1,1,3,3-pentafluorobutane (B1294926) (HFC-365mfc). google.com This starting material is commercially available and used in applications such as detergents and foaming agents. google.com The process is designed to proceed smoothly on a mass-production scale without the formation of by-products that are difficult to separate, leading to a high-purity product. google.com

Dehydrofluorination: 1,1,1,3,3-Pentafluorobutane is dehydrofluorinated to yield a mixture of fluorobutene isomers. google.com

Hydrolysis: The resulting fluorobutene mixture is reacted with a proton acid and water to produce this compound. google.com

The initial step is the dehydrofluorination of 1,1,1,3,3-pentafluorobutane. google.com This reaction removes a molecule of hydrogen fluoride (B91410) (HF) from the precursor to form an unsaturated fluorocarbon. The process can be carried out in the gas phase using a catalyst in a fixed or fluidized bed reactor. google.com The reaction yields a mixture of fluorobutene isomers, including 2,4,4,4-tetrafluoro-1-butene, (E)-1,1,1,3-tetrafluoro-2-butene, and (Z)-1,1,1,3-tetrafluoro-2-butene. google.com The reaction mixture can be directly transferred to the second step without the need for separating the individual isomers, as they all convert to the desired final product. google.com

| Parameter | Description |

|---|---|

| Starting Material | 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) |

| Process | Gas-phase dehydrofluorination |

| Catalyst | Various catalysts can be used, often activated carbon or metal oxides/fluorides. |

| Temperature Range | Generally from about 0°C to about 300°C, depending on the specific method (batch or continuous). |

| Key Intermediates |

|

| Next Step | The resulting fluorobutene mixture undergoes reaction with a proton acid and water. |

Dehydrofluorination of Perfluorinated Precursors and Subsequent Hydrolysis

Acid-Catalyzed Hydrolysis of Fluoroolefins to Yield this compound

A significant pathway for the synthesis of this compound involves the acid-catalyzed hydrolysis of specific fluoroolefins. google.com This method utilizes a fluorobutene, such as 2,4,4,4-tetrafluoro-1-butene, (E)-1,1,1,3-tetrafluoro-2-butene, or (Z)-1,1,1,3-tetrafluoro-2-butene, as the starting material. The reaction proceeds by treating the fluoroolefin with a proton acid and water. google.com

The proposed mechanism for this transformation suggests that the proton acid initially reacts with the fluoroolefin to form an acid adduct intermediate. This intermediate is then hydrolyzed by water to produce the final product, this compound. The formation of the acid adduct is considered the rate-determining step of the reaction and is generally promoted by higher concentrations of the proton acid. google.com While it is known that fluoroolefins can undergo acid hydrolysis to form fluorine-containing ketones, the reaction is not always guaranteed. google.com The specific structure of the fluoroolefin is crucial for a successful conversion. google.com

Alternative Routes and Novel Catalytic Systems for Trifluoromethylation

Beyond the hydrolysis of fluoroolefins, alternative synthetic routes and novel catalytic systems are continuously being explored. Electrochemical synthesis represents one such alternative approach for producing this compound. chemchart.comacs.org Other research has focused on the development of novel catalytic systems for trifluoromethylation reactions, which are essential for introducing the trifluoromethyl group into organic molecules. researchgate.net These advancements aim to provide more efficient and versatile methods for synthesizing fluorinated compounds like this compound.

Process Optimization and Efficiency in this compound Production

The industrial-scale production of this compound necessitates careful optimization of reaction conditions to maximize yield and efficiency. google.com Key factors in this optimization include the choice of solvent systems, temperature and pressure regimes, and the design of durable and regenerable catalysts.

Influence of Solvent Systems on Reaction Selectivity and Yield

The selection of an appropriate solvent system is critical in the synthesis of this compound as it can significantly impact reaction selectivity and yield. guidechem.com For instance, in certain synthetic pathways, solvents like methanol (B129727) or tetrahydrofuran (B95107) are utilized. google.com In other contexts, such as industrial cleaning applications where this compound itself acts as a solvent, its miscibility with various organic solvents is a key property. guidechem.com The choice of solvent can also be crucial in post-reaction processing steps, with solvents like ethyl acetate (B1210297) or dichloromethane (B109758) being used for extraction. google.com Research into the synthesis of related fluorinated compounds has demonstrated the profound effect of the solvent on reaction outcomes, with different solvents leading to varying product yields. researchgate.net

Catalyst Design, Durability, and Regeneration in Industrial Scale Synthesis

For the industrial-scale synthesis of this compound, the design of the catalyst is of paramount importance. google.com A common approach involves using a supported catalyst, where an active metal species is carried on a material with a large specific surface area, such as activated carbon. google.com Coconut husk activated carbon is particularly favored due to its high specific surface area, ideally between 500 and 2,000 m²/g. The active metal is typically loaded at 1 to 20 grams per 100 grams of the activated carbon carrier to ensure high catalytic activity. google.com

Catalyst durability is a critical factor for cost-effective industrial production. While the catalysts used in these processes are generally durable, their activity can diminish over time. A key advantage is the ability to regenerate the catalyst. This is typically achieved by passing a halogenated hydrogen gas, such as hydrogen chloride or hydrofluoric acid, or a halogen gas like chlorine, through the catalyst bed to reactivate it. google.com

Considerations for Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemicals like this compound. These principles advocate for the development of processes that are more environmentally benign and sustainable. acs.org Key considerations include atom economy, which aims to maximize the incorporation of all reactant materials into the final product, and the use of less hazardous chemical syntheses. acs.org

In the context of this compound synthesis, applying green chemistry principles could involve several strategies. One approach is to design synthetic pathways that minimize the generation of waste products. For instance, developing highly selective catalysts can reduce the formation of by-products. Another important aspect is the use of solvents that are environmentally friendly. Research into fluoroalkylation reactions in aqueous media is a step in this direction. acs.org Furthermore, designing catalysts that can be easily recovered and regenerated aligns with the green chemistry goal of using catalytic reagents over stoichiometric ones. google.com The development of continuous flow synthesis methods can also contribute to greener processes by offering better control over reaction parameters and potentially reducing energy consumption. researchgate.net

Reactivity Profiles and Advanced Derivatization of 4,4,4 Trifluorobutan 2 One

Carbonyl Reactivity and Nucleophilic Additions

The trifluoromethyl group in 4,4,4-Trifluorobutan-2-one enhances its electrophilicity, making the carbonyl carbon a prime target for nucleophilic attack. This inherent reactivity allows for a variety of nucleophilic addition reactions. cymitquimica.com

Formation of Hydrates, Hemiketals, and Acetals

In aqueous solutions, ketones like this compound can exist in equilibrium with their hydrate (B1144303) form. libretexts.org This occurs through the addition of a water molecule to the carbonyl carbon. libretexts.org The formation of hydrates is a reversible process. masterorganicchemistry.com

The reaction of this compound with alcohols leads to the formation of hemiketals. libretexts.org This reaction involves the nucleophilic addition of an alcohol to the carbonyl group. masterorganicchemistry.com The process can be catalyzed by either acid or base. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the alcohol. libretexts.org

Further reaction of a hemiketal with a second alcohol molecule, typically under anhydrous acidic conditions, can lead to the formation of an acetal. masterorganicchemistry.com Unlike hydrates and hemiketals, acetals are generally stable and not in equilibrium with the starting ketone under neutral or basic conditions. masterorganicchemistry.com

A related compound, trifluoroacetaldehyde (B10831) ethyl hemiacetal, is known to react with various nucleophiles, highlighting the reactivity of such fluorinated carbonyl derivatives. researchgate.netsinica.edu.tw For instance, it undergoes C-C bond formation with nitroalkanes in the presence of a base. sinica.edu.tw

Investigation of Carbanion Chemistry Derived from this compound

A carbanion is a reactive intermediate where a carbon atom has an unshared pair of electrons and a negative charge. libretexts.org The stability and reactivity of a carbanion are influenced by factors such as the inductive effect, hybridization, and conjugation. libretexts.org Synthetic routes for α-trifluoromethylated carbonyl compounds have been developed utilizing the carbanion generated from this compound. researchgate.netresearchgate.net These methods include aldol (B89426) reactions of silyl (B83357) enol ethers and palladium-catalyzed reactions. researchgate.net

Transformations to Diverse Organofluorine Scaffolds

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of organofluorine compounds. guidechem.com

Synthesis of Fluorinated Alcohols (e.g., 4,4,4-Trifluorobutan-2-ol)

The reduction of this compound yields the corresponding fluorinated alcohol, 4,4,4-Trifluorobutan-2-ol. This transformation is a key step in the synthesis of more complex molecules. For example, 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol can be synthesized from 4,4,4-trifluorobutan-2-ol. smolecule.com The hydroxyl group in these fluorinated alcohols can undergo further reactions, such as nucleophilic substitution and dehydration. smolecule.com

A multi-step synthesis for 4,4,4-trifluorobutanol has been developed starting from diethyl malonate and 2,2,2-trifluoro ethyl p-toluenesulfonate, which involves reduction of an intermediate ester. google.com Another method involves the reaction of ethyl trifluoroacetate (B77799) with a Grignard reagent followed by reduction. google.com

Development of Fluorinated Vinyl and Propargyl Compounds

The development of synthetic methods to produce fluorinated vinyl and propargyl compounds is an active area of research. Palladium-catalyzed cross-coupling reactions of perfluoroalkenylzinc reagents with aryl iodides have been used to synthesize α,β,β-trifluorostyrenes. acs.org The synthesis of 4,4,4-trifluorobut-2-yn-1-ones has been achieved through the oxidation of the corresponding propargylic alcohols. researchgate.net These ynones can then act as Michael acceptors for the construction of various aromatic and heteroaromatic compounds. researchgate.net

The addition of difluorocarbene to propargyl esters can lead to the formation of difluorocyclopropenes, which are precursors to difluorocyclopropyl ketones. cas.cn

Mechanistic Insights into Trifluoromethylation Reactions

Trifluoromethylation reactions are crucial for introducing the CF3 group into organic molecules. dicp.ac.cn The mechanisms of these reactions are often complex and can involve radical or ionic pathways.

The reaction of electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, with nucleophiles is a common strategy. cas.cn Mechanistic studies suggest that these reactions can proceed through a single electron transfer (SET) pathway, generating a CF3 radical. cas.cn However, a pure ionic mechanism cannot always be completely ruled out. cas.cn The presence of radical scavengers like TEMPO can help to elucidate the reaction mechanism; if the reaction is inhibited or a TEMPO-CF3 adduct is formed, it suggests a radical pathway. cas.cn

In some cases, trifluoromethylation is proposed to occur within a solvent cage, which can make it difficult to inhibit with radical scavengers. cas.cn The mechanism can also be influenced by the specific reagents and reaction conditions. For instance, an iodide-induced metal-free non-radical aryltrifluoromethylation of alkenes has been reported. cas.cn

Photoredox catalysis has also been employed for trifluoromethylation reactions, often proceeding through a radical mechanism. conicet.gov.ar

Cyclization and Rearrangement Reactions

The trifluoromethyl group in this compound and its derivatives significantly influences their reactivity, making them valuable building blocks in organic synthesis. The strong electron-withdrawing nature of the CF₃ group activates adjacent functional groups, facilitating a variety of cyclization and rearrangement reactions. These transformations are pivotal for constructing complex fluorinated molecules, particularly heterocyclic and aromatic systems, which are prominent in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net

Annulation strategies using trifluoromethyl-containing building blocks are a powerful method for synthesizing fluorinated heterocycles. rsc.orgresearchgate.net Derivatives of this compound, such as α,β-unsaturated ketones and ylides, serve as versatile precursors in these reactions.

One key strategy involves the cyclocondensation of fluorinated β-dicarbonyl compounds or their synthetic equivalents with binucleophiles. For instance, fluorinated β-diketo phosphorus ylides react with amidine hydrochlorides to produce a range of 4-trifluoromethyl-substituted pyrimidines. clockss.org This method provides an alternative to the direct trifluoromethylation of pre-existing pyrimidine (B1678525) rings, which can be challenging due to the electron-deficient nature of the heterocycle. clockss.org Similarly, 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one, an enol ether derivative, undergoes cyclization with 2-aminobenzimidazole. The reaction proceeds via initial nucleophilic attack by the amine, followed by intramolecular cyclization and elimination of ethanol (B145695) to yield trifluoromethylated pyrimido[1,2-a]benzimidazoles.

Transition metal-catalyzed annulation reactions have also emerged as an efficient route. A rhodium(III)-catalyzed [4+2] annulation of α,β-unsaturated ketoxime esters with alkynes can be used to synthesize substituted pyridines. doi.org Furthermore, N-heterocyclic carbene (NHC) catalysis enables unique cycloadditions; for example, an enantioselective hetero-[10+2] annulation has been developed between catalytically formed aza-benzofulvene intermediates and trifluoromethyl ketone derivatives to assemble complex, enantioenriched polycyclic structures. nih.gov Electrochemical methods offer a sustainable approach, such as the oxidative radical cascade cyclization of N-allylamides with CF₃SO₂Na (a source of the CF₃ radical) to synthesize trifluoromethyl-containing oxazolines. rsc.org

Table 1: Examples of Annulation Reactions Leading to Fluorinated Heterocycles

| Reactant 1 | Reactant 2 | Key Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Fluorinated β-diketo phosphorus ylide (Ph₃P=C(COCF₃)COR) | Amidine hydrochloride | Heating | 4-Trifluoromethyl-pyrimidine | clockss.org |

| 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one | 2-Aminobenzimidazole | Reflux | 2-(Trifluoromethyl)pyrimido[1,2-a]benzimidazole | |

| Indole-2-carbaldehyde | Aryl trifluoromethyl ketone | N-Heterocyclic Carbene (NHC) catalyst | Enantioenriched polycycle via [10+2] annulation | nih.gov |

| N-allylbenzamide | Trifluoromethanesulfonyl sodium (CF₃SO₂Na) | Electrochemical, undivided cell, HFIP solvent | Trifluoromethyl-substituted oxazoline | rsc.org |

A significant application of this compound derivatives is the synthesis of complex aromatic and heteroaromatic compounds. beilstein-journals.orgresearchgate.net The related 4,4,4-trifluorobut-2-yn-1-ones, which are α,β-acetylenic ketones, are particularly effective for this purpose. beilstein-journals.orgresearchgate.net These ynones can be prepared through the oxidation of the corresponding CF₃-containing propargylic alcohols. beilstein-journals.org The strong electron-withdrawing character of both the trifluoromethyl and carbonyl groups renders the alkyne highly electrophilic and susceptible to Michael addition reactions. beilstein-journals.orgresearchgate.net

This high electrophilicity is exploited in syntheses of substituted aromatic compounds. For example, the Michael addition of a 1,3-dicarbonyl compound like acetylacetone (B45752) to a 4,4,4-trifluoro-1-arylbut-2-yn-1-one, followed by a base-mediated intramolecular cyclization, yields highly substituted trifluoromethylated salicylate (B1505791) derivatives. beilstein-journals.orgresearchgate.netbeilstein-journals.org The reaction conditions can be optimized by selecting the appropriate base and solvent to favor the cyclization step. beilstein-journals.org

This strategy extends to the synthesis of heteroaromatic compounds. The reaction of 4,4,4-trifluoro-1-phenylbut-2-yn-1-one with guanidine (B92328) carbonate serves as a key route to 2-amino-4-phenyl-6-(trifluoromethyl)pyrimidine. researchgate.netbeilstein-journals.org The reaction proceeds via a conjugate addition of guanidine to the ynone, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring. researchgate.net This method has been successfully applied to various substrates, demonstrating its utility for creating a library of trifluoromethylated pyrimidine derivatives. researchgate.net Another approach involves the Diels-Alder reaction of a trifluoromethyl ynone with a diene, such as furan, to form a bicyclic adduct, which can then be aromatized under acidic or other conditions to yield a substituted aromatic ring. worktribe.com

Table 2: Synthesis of Aromatic and Heteroaromatic Compounds from 4,4,4-Trifluorobut-2-yn-1-one Derivatives

| Ynone Derivative | Reagent(s) | Key Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one | Acetylacetone, then DBU | 1. K₂CO₃, MeCN, rt; 2. DBU, MeCN, 80 °C | Trifluoromethylated salicylate derivative | 67% | beilstein-journals.orgbeilstein-journals.org |

| 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one | Guanidine carbonate | MeCN, 80 °C, 8 h | 2-Amino-4-phenyl-6-(trifluoromethyl)pyrimidine | 60% | researchgate.netbeilstein-journals.org |

| 4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one | Guanidine carbonate | MeCN, 80 °C, 8 h | 2-Amino-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | 72% | researchgate.net |

| 1-(2'-Naphthyl)-4,4,4-trifluorobut-2-yn-1-one | Furan | CH₂Cl₂, rt | Diels-Alder Adduct | 99% | worktribe.com |

Applications of 4,4,4 Trifluorobutan 2 One in Advanced Organic Synthesis

Utility as a Versatile Building Block in Complex Molecule Construction

4,4,4-Trifluorobutan-2-one is recognized as a versatile building block for constructing pharmaceutical products and other complex organic molecules. google.com Its utility stems from the dual reactivity inherent in its structure. The ketone's carbonyl group is electrophilic, while the adjacent methylene (B1212753) protons are acidic enough to be removed, generating a carbanion. This carbanion serves as a potent nucleophile in various carbon-carbon bond-forming reactions. researchgate.net

Research has detailed synthetic routes for creating α-trifluoromethylated carbonyl compounds through reactions like the aldol (B89426) reaction of its silyl (B83357) enol ether and palladium(0)-catalyzed reactions. researchgate.net This reactivity makes this compound a valuable precursor for synthesizing a variety of more complex fluorinated structures, including those with quaternary stereogenic centers, which are useful building blocks in their own right. researchgate.net

Intermediacy in Pharmaceutical and Agrochemical Synthesis

The compound is widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.comchemicalbook.comnbinno.com The presence of the trifluoromethyl (CF3) group is highly desirable in drug development, as it can enhance critical properties such as metabolic stability, bioavailability, and binding affinity. atomfair.com Consequently, this compound serves as a crucial starting material for introducing this important functional group into new chemical entities. guidechem.comatomfair.com More than half of the pesticides launched in the last two decades have been fluorinated, highlighting the importance of fluorinated intermediates like this ketone in the agrochemical industry. smolecule.com

A significant application of this compound is as an intermediate product for creating optically active and other fluorinated amino acid derivatives. google.comsmolecule.com These unnatural amino acids are pivotal in medicinal chemistry and protein engineering. beilstein-journals.org The incorporation of fluorinated side chains can profoundly influence the conformational properties of peptides and their resistance to metabolic degradation. researchgate.net For instance, the ketone can be a precursor in multi-step syntheses to produce complex fluorinated amino acids, such as derivatives of threonine and other γ-branched amino acids, which are valuable for creating novel peptides and proteins. beilstein-journals.orgresearchgate.net

This compound is instrumental in the synthesis of various bioactive molecules and enzyme inhibitors. The trifluoromethyl ketone functional group is a known pharmacophore that can act as a potent inhibitor of certain enzyme classes, such as proteases. nih.gov For example, derivatives of this compound have been synthesized and evaluated as inhibitors for the SARS-CoV 3CL protease, an essential enzyme for viral replication. nih.gov Furthermore, it is listed as a reagent in patents for the synthesis of inhibitors of protein tyrosine phosphatases, highlighting its role in developing treatments that target specific enzyme-driven disease pathways. google.com

A specific and documented application of this compound is its use as a fluorinated synthon for the synthesis of racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid. thermofisher.comfishersci.it This demonstrates a direct pathway from the simple ketone to a more complex, non-proteinogenic amino acid, showcasing its utility as a foundational building block.

In medicinal chemistry, a "synthon" refers to a molecular fragment used to build a larger molecule. This compound is explicitly identified as a fluorinated synthon. thermofisher.comfishersci.it Its primary role in this context is to provide the trifluoroethyl moiety, -CH2CF3. The introduction of this group can lead to improved drug characteristics, including enhanced lipophilicity and metabolic stability, which are critical for a drug candidate's success. nbinno.com

This compound plays a role in the synthesis of analogs of existing drugs, such as the first-line anti-tuberculosis agent Ethambutol. mdpi.comnih.gov In an effort to develop more potent therapies, novel analogs of Ethambutol have been created. nih.gov One synthetic route involves the use of 2-amino-4,4,4-trifluorobutan-1-ol, a direct reduction product of this compound. mdpi.com The incorporation of the trifluoromethyl group into the Ethambutol structure is intended to increase lipophilicity, which may lead to better tissue penetration and an improved serum half-life for the resulting drug analog. nih.gov

Role in the Synthesis of Bioactive Molecules and Enzyme Inhibitors

Development of Inhibitors for Specific Biological Targets (e.g., SARS-CoV 3CL protease)

The trifluoromethyl ketone (TFMK) functional group is a well-established pharmacophore for the inhibition of serine and cysteine proteases. This has positioned TFMK-containing compounds as subjects of significant research in drug discovery. The 3C-like protease (3CLpro) of the SARS-CoV-2 virus, a cysteine protease essential for viral replication, has been a primary target for the development of antiviral therapeutics.

A study focused on developing inhibitors for SARS-CoV 3CL protease synthesized a series of trifluoromethyl ketones. These inhibitors were designed to interact with the Cys-His catalytic dyad of the protease. The research explored various amino acid substitutions at different positions of the inhibitor structure to optimize binding and efficacy. While the study did not exclusively use this compound as a direct starting material, the resulting compounds highlight the importance of the TFMK moiety, which is the core structure of this compound, in achieving potent, time-dependent inhibition of the viral enzyme. One of the synthesized inhibitors demonstrated a promising inhibition constant (K_i) of 0.3 µM. thieme-connect.de The success of these TFMK-based inhibitors underscores the potential of building blocks like this compound in the rational design of novel antiviral agents.

The significance of targeting the 3CL protease is due to its critical role in processing viral polyproteins, a necessary step for viral maturation. thermofisher.com As mammals lack proteases with similar substrate preferences, inhibitors targeting 3CLpro are expected to have lower toxicity. thermofisher.com

Table 1: Research Findings on Trifluoromethyl Ketone (TFMK) Inhibitors for SARS-CoV 3CL Protease

This table is based on research into TFMK-based inhibitors and illustrates the principle of their application, reflecting the utility of the core structure found in this compound.

| Target Enzyme | Inhibitor Class | Key Structural Feature | Research Outcome | Source |

|---|---|---|---|---|

| SARS-CoV 3CL Protease | Peptide-based TFMKs | Trifluoromethyl ketone (TFMK) | Development of time-dependent inhibitors with K_i values in the sub-micromolar range. | thieme-connect.de |

Contribution to Optically Active Compound Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical development. This compound serves as a valuable fluorinated synthon—a building block used to introduce specific chemical features into a larger molecule.

Its utility has been documented as an intermediate in the production of optically-active amino acid derivatives. google.com Furthermore, it is used for the synthesis of racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid, highlighting its role as a fluorinated synthon. chemicalbook.com The synthesis of chiral fluorinated molecules is of high interest because the introduction of fluorine can significantly alter a molecule's biological properties, such as metabolic stability and binding affinity. Processes have been developed for producing optically active amines, such as (R)-2-methyl-4,4,4-trifluorobutylamine, from related trifluorinated precursors, demonstrating the importance of this class of compounds in accessing chiral building blocks. guidechem.com

Table 2: Synthesis of Optically Active Compounds from Trifluorinated Precursors

| Starting Material Class | Target Compound | Significance | Source |

|---|---|---|---|

| This compound | Racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid | Serves as a fluorinated synthon for amino acid synthesis. | chemicalbook.com |

| 4,4,4-Trifluorobutanoic Acid | (R)-2-methyl-4,4,4-trifluorobutylamine | Production of an enantiomerically pure amine for pharmaceutical intermediates. | guidechem.com |

Applications in Specialty Chemicals and Materials Science

Beyond its role in organic synthesis for life sciences, this compound is a precursor to molecules used in the field of materials science. Its chemical derivatives are instrumental in the production of high-performance materials such as liquid crystals and organic semiconductors.

Role in Liquid Crystal Materials and Organic Conductors

While this compound itself is not a direct component of final materials, its reduction product, 4,4,4-Trifluoro-1-butanol , is a key intermediate in the synthesis of liquid crystal materials and organic conductors. The synthesis of 4,4,4-Trifluoro-1-butanol can be achieved through the chemical reduction of this compound. This conversion makes the butanone a critical starting point for these material applications.

The butanol derivative is used to synthesize biphenyl (B1667301) liquid crystal materials that contain fluoroalkyl ethers. The incorporation of the trifluoromethyl group can enhance properties like thermal stability and dielectric anisotropy, which are crucial for the performance of liquid crystal displays (LCDs).

Significance in Semiconductor Intermediate Production

In the realm of electronics, organic semiconductors are valued for their potential in creating flexible and low-cost devices. Similar to its role in liquid crystals, this compound is the precursor to 4,4,4-Trifluoro-1-butanol , which is used in the production of semiconductor intermediates.

Specifically, 4,4,4-Trifluoro-1-butanol is used to synthesize derivatives of tetracyanoquinodimethane (TCNQ), a component of charge-transfer salts that exhibit conductive or semiconductive properties. The unique electronic properties conferred by the fluorine atoms are leveraged to fine-tune the performance of these advanced materials. The synthesis route from the butanone to the butanol, and subsequently to these complex organic structures, highlights the foundational role of this compound in the materials supply chain.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,4,4-Trifluoro-1-butanol |

| 2-amino-5,5,5-trifluoro-3-methylpentanoic acid |

| (R)-2-methyl-4,4,4-trifluorobutylamine |

| 4,4,4-Trifluorobutanoic Acid |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in 4,4,4-Trifluorobutan-2-one Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule. rsc.org Data from NMR spectra are typically reported by chemical shift (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) in Hertz (Hz). rsc.orgrsc.org

Proton (¹H) NMR for Structural Elucidation and Purity Assessment

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. For this compound (CH₃COCH₂CF₃), the spectrum provides two distinct signals corresponding to the two different proton environments. The methyl (CH₃) protons adjacent to the carbonyl group appear as a singlet, while the methylene (B1212753) (CH₂) protons, being adjacent to the trifluoromethyl (CF₃) group, appear as a quartet due to coupling with the three fluorine atoms.

The integration of the area under these peaks—in a 3:2 ratio—confirms the relative number of protons in each environment, validating the structure. The absence of extraneous peaks is a strong indicator of the sample's high purity.

| Protons | Multiplicity | Approx. Chemical Shift (δ) ppm | Coupling Constant (J) |

| CH₃ | Singlet (s) | 2.3 | N/A |

| CH₂ | Quartet (q) | 3.2 | ~10-12 Hz (³JH-F) |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy reveals the carbon framework of the molecule. oregonstate.edu In a proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected, one for each unique carbon atom. The carbonyl carbon (C=O) exhibits the largest chemical shift, typically appearing far downfield in the spectrum. libretexts.org The carbon of the trifluoromethyl group (CF₃) appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). The methylene carbon (CH₂) signal is split into a quartet by two-bond coupling to the fluorine atoms (²JC-F). rsc.org

| Carbon Atom | Environment | Multiplicity (due to C-F coupling) | Approx. Chemical Shift (δ) ppm |

| C1 | CH₃ | Singlet (s) | ~28 |

| C2 | C=O | Singlet (s) | ~203 |

| C3 | CH₂ | Quartet (q) | ~38 |

| C4 | CF₃ | Quartet (q) | ~127 |

Note: Chemical shifts are approximate and based on typical values for similar functional groups. oregonstate.edursc.org

Fluorine-19 (¹⁹F) NMR for Precise Characterization of Trifluoromethyl Moiety

Fluorine-19 (¹⁹F) NMR is a highly sensitive and crucial technique for analyzing fluorinated compounds. jove.comwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgmagritek.com For this compound, the ¹⁹F NMR spectrum shows a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal appears as a triplet due to coupling with the two adjacent methylene protons (³JF-H). wikipedia.org The chemical shift for CF₃ groups typically falls within the -50 to -70 ppm range. wikipedia.org The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, simplifying spectral analysis. magritek.com

| Fluorine Atoms | Multiplicity | Approx. Chemical Shift (δ) ppm | Coupling Constant (J) |

| CF₃ | Triplet (t) | -65 | ~10-12 Hz (³JF-H) |

Note: The chemical shift is referenced relative to a standard such as CFCl₃ at δ 0.0 ppm. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. etamu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that first separates components of a mixture using gas chromatography (GC) and then identifies them using mass spectrometry (MS). etamu.edu In the analysis of this compound, the GC component provides a retention time specific to the compound under the given conditions, which can be used for quantification and purity assessment. etamu.eduthermofisher.com Following separation, the compound is ionized and fragmented in the mass spectrometer. The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. For this compound, key fragments are observed that help confirm its structure.

| m/z Value | Identity of Fragment | Significance |

| 126 | [C₄H₅F₃O]⁺ | Molecular Ion (M⁺) |

| 111 | [M - CH₃]⁺ | Loss of a methyl group |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) nih.gov |

Source of fragmentation data: PubChem. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. rsc.orgrsc.org For this compound, the experimentally measured exact mass is compared to the theoretically calculated mass for the molecular formula C₄H₅F₃O. A close match between the found and calculated values confirms the elemental composition, distinguishing it from any other potential isomers or compounds with the same nominal mass. rsc.orgrsc.org

| Property | Value | Source |

| Molecular Formula | C₄H₅F₃O | thermofisher.comnih.govmanchesterorganics.com |

| Calculated Exact Mass | 126.02924926 Da | nih.gov |

| Experimental HRMS | A value very close to the calculated mass | rsc.orgrsc.org |

Vibrational Spectroscopy (IR, FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman techniques, provides critical insights into the molecular structure of this compound by identifying its characteristic functional groups and their chemical environment. These methods measure the vibrational transitions within a molecule, which are specific to the types of bonds present, their strengths, and the masses of the constituent atoms.

The analysis of this compound reveals distinct vibrational modes corresponding to its primary structural features: the carbonyl group (C=O), the trifluoromethyl group (CF₃), and the aliphatic carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. The strong electronegativity of the fluorine atoms in the CF₃ group significantly influences the electronic distribution within the molecule, which is reflected in the vibrational frequencies of nearby bonds, most notably the carbonyl stretch.

Detailed Research Findings:

FTIR and Raman spectra for this compound have been recorded using instruments such as the Bruker Tensor 27 FT-IR and the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The analysis of these spectra allows for the assignment of specific vibrational frequencies to corresponding molecular motions.

The most prominent absorption band in the IR spectrum of a ketone is typically due to the carbonyl (C=O) stretching vibration. For simple aliphatic ketones like butanone, this band appears in the range of 1700–1725 cm⁻¹. docbrown.info In this compound, the presence of the adjacent electron-withdrawing trifluoromethyl group is expected to shift the C=O stretching frequency to a higher wavenumber due to the inductive effect, which increases the force constant of the carbonyl bond.

The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the IR spectrum, typically found in the 1400-1000 cm⁻¹ region. These are often multiple strong bands corresponding to symmetric and asymmetric stretching modes.

The aliphatic C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in their characteristic region, generally between 2850 and 3000 cm⁻¹. vscht.cz Bending vibrations for these groups, such as scissoring and rocking modes, appear in the fingerprint region (below 1500 cm⁻¹).

The table below summarizes the principal vibrational frequencies and their assignments for this compound based on established group frequency correlations and data from spectral databases.

Interactive Data Table: Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Observed/Expected Frequency (cm⁻¹) for this compound | Spectroscopy Method |

| C-H Stretch | -CH₃, -CH₂- | 2850-3000 vscht.cz | ~2950-3000 | IR, Raman |

| C=O Stretch | Ketone | 1700-1725 (aliphatic) docbrown.info | ~1740-1760 | IR (Strong), Raman (Medium) |

| C-H Bend (Scissoring/Asymmetric) | -CH₃, -CH₂- | 1450-1470 | ~1465 | IR, Raman |

| C-H Bend (Symmetric) | -CH₃ | 1370-1380 | ~1375 | IR, Raman |

| C-F Asymmetric Stretch | -CF₃ | 1400-1000 | ~1250-1350 (Strong, multiple bands) | IR (Very Strong) |

| C-F Symmetric Stretch | -CF₃ | 1400-1000 | ~1100-1200 (Strong, multiple bands) | IR (Very Strong) |

| C-C Stretch | C-C | 1000-1250 | ~1050-1150 | IR, Raman |

Theoretical and Computational Chemistry Studies of 4,4,4 Trifluorobutan 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of 4,4,4-trifluorobutan-2-one. The presence of the highly electronegative trifluoromethyl (-CF3) group significantly influences the molecule's electronic properties. This group acts as a strong electron-withdrawing moiety, which polarizes the electron density within the molecule.

DFT calculations can be used to determine key energetic and electronic properties. The electron-deficient nature of this compound has been noted in computational studies, which show it has diminished activity in certain catalytic reactions, such as hydrosilylation, when compared to less electron-poor ketones. scholaris.ca This reduced reactivity is a direct consequence of its electronic structure.

Table 1: Computed Electronic and Physical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| XLogP3-AA | 1.1 | Computed by XLogP3 3.0 nih.gov |

| Polarizability | 93.9 ų | Computed by Cactvs 3.4.8.18 nih.gov |

| Dipole Moment | Data not available in dedicated studies | - |

Note: The values in this table are from automated computational pipelines and may not reflect the results of specific, peer-reviewed theoretical studies.

Molecular Modeling and Conformational Analysis of this compound and its Derivatives

Molecular modeling techniques are crucial for exploring the conformational landscape of flexible molecules like this compound. The molecule's shape is primarily defined by the rotation around the C2-C3 single bond. Computational methods can identify the stable conformers and determine their relative energies.

For fluorinated compounds, stereoelectronic effects often play a significant role in dictating conformational preferences. In molecules containing vicinal fluorine and oxygen atoms, the "gauche effect," a stabilizing σC–H→σ*C–F hyperconjugation, can favor gauche conformers over anti conformers, contrary to what might be expected from simple steric considerations. soton.ac.uk Studies on related fluorinated alcohols and sulfides have shown that the preference for gauche conformers can be influenced by the solvent environment and the oxidation state of adjacent atoms. soton.ac.ukresearchgate.net

While a specific conformational analysis of this compound is not prominently featured in the literature, studies on derivatives like 1,1,1-trifluoro-4-phenylbutan-2-one (B1201244) suggest robust computational approaches. These involve optimizing geometries in both the gas phase and in solution using implicit solvent models (like the Polarizable Continuum Model, PCM) with DFT methods such as B3LYP. For fluorinated compounds, higher-level basis sets like aug-cc-pVTZ are often employed to accurately describe the diffuse nature of fluorine's electrons. soton.ac.uk

The likely stable conformers of this compound would involve staggered arrangements around the C2-C3 bond, with the relative orientation of the carbonyl group and the trifluoromethyl group being the key distinguishing feature. The relative energies of these conformers would be determined by a balance between steric repulsion and stabilizing stereoelectronic interactions.

Elucidation of Reaction Mechanisms and Transition States via Computational Approaches

Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions, including identifying intermediates and transition states. nih.gov For this compound, a key aspect of its reactivity is the acidity of the α-protons (at the C3 position), which are activated by both the adjacent carbonyl group and the trifluoromethyl group. This allows for the formation of a resonance-stabilized enolate or carbanion.

The synthetic applications of the carbanion generated from this compound have been described, particularly in aldol-type reactions. researchgate.netacs.org In these reactions, the enolate of this compound acts as a nucleophile, attacking an electrophilic carbonyl compound.

Computational approaches can elucidate the mechanism of such reactions by:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, the transition state (TS). The Zimmerman-Traxler model, for instance, proposes a chair-like six-membered transition state for metal-enolate-based aldol (B89426) reactions, which can be modeled computationally to predict stereochemical outcomes. harvard.eduwikipedia.org

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate. For complex reactions, computational modeling can help correlate calculated activation energies with experimental data, for example, from variable-temperature NMR studies.

For the aldol reaction involving the enolate of this compound, computational studies would model the deprotonation step, the formation of the C-C bond via the Zimmerman-Traxler transition state, and the final protonation to yield the β-hydroxy ketone product.

Prediction and Interpretation of Spectroscopic Parameters through Computational Methods

Computational methods are widely used to predict and interpret spectroscopic data, providing a crucial link between a molecule's computed structure and its experimental characterization.

NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. The process typically involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors. github.io These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

For fluorinated compounds, specialized functionals and methods may be required for high accuracy. github.io A study on various organic solvents highlighted a strong shielding effect on the ¹⁷O nucleus by a β-CF3 group, an effect directly relevant to the carbonyl oxygen in this compound. researchgate.net Furthermore, computational studies on related fluorinated molecules have successfully elucidated the relationship between ¹⁹F chemical shifts and the molecule's stereochemistry using relativistic DFT calculations. researchgate.net

Table 2: General Approach for Computational NMR Prediction

| Step | Description | Common Methods |

|---|---|---|

| 1. Conformational Search | Identify low-energy conformers of the molecule. | Molecular mechanics or semi-empirical methods. |

| 2. Geometry Optimization | Optimize the geometry of each significant conformer. | DFT (e.g., B3LYP-D3/6-31G(d)). github.io |

| 3. Shielding Calculation | Calculate NMR shielding tensors for each optimized conformer. | DFT (e.g., WP04/6-311++G(2d,p)) with a solvent model (e.g., PCM). github.io |

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the second derivatives of the energy with respect to the nuclear coordinates. dtic.mil This analysis yields the vibrational frequencies and their corresponding intensities. Comparing a calculated IR spectrum with an experimental one can help confirm a proposed structure or identify specific vibrational modes, such as the characteristic C=O and C-F stretching frequencies in this compound.

Environmental and Safety Considerations in Research and Development

Life Cycle Assessment (LCA) Frameworks for Fluorinated Compounds

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product or service from raw material acquisition through to end-of-life disposal. mdpi.com For fluorinated compounds, the LCA framework is particularly crucial for understanding their broader environmental footprint beyond immediate application-specific properties. mdpi.comnih.gov The process follows the ISO 14040:2006 standard, which outlines four main iterative phases. mdpi.comnih.gov

The primary goal of conducting an LCA for fluorinated compounds is often to compare the environmental performance of new alternatives against existing substances, such as legacy refrigerants or fire suppressants with high Global Warming Potential (GWP). nih.govnih.gov The scope defines the system boundaries, which can range from production and use to waste management and final environmental fate. lancs.ac.uk

Key aspects considered in the LCIA for fluorinated compounds include:

Global Warming Potential (GWP): Many fluorinated compounds are potent greenhouse gases. nih.gov However, some newer fluorinated ketones are designed to have very low GWPs due to rapid atmospheric degradation. google.commatltech.com For instance, certain fluorinated ketones have atmospheric lifetimes of only a few days. google.comnist.gov

Ozone Depletion Potential (ODP): This measures the relative ability of a compound to degrade the stratospheric ozone layer. Many modern fluorinated ketones, including alternatives to halons, are specifically designed to have an ODP of zero. matltech.com

Atmospheric Fate and Transport: The atmospheric chemistry, including photolysis and hydrolysis rates, determines the compound's persistence and breakdown products. nist.gov While some fluorinated ketones degrade quickly in the lower atmosphere, their potential for hydrolysis can also influence their environmental lifetime, although this is sometimes found to be an insignificant removal pathway. nist.gov

Toxicity and Ecotoxicity: This involves assessing the potential harm to humans and ecosystems. environment.govt.nz The persistence and bioaccumulation potential of some fluorinated substances are significant concerns. environment.govt.nzapha.org

The interpretation phase involves analyzing the results from the impact assessment to identify environmental "hotspots" in the lifecycle and inform decisions for developing more sustainable technologies, such as recycling or using safer alternatives. mdpi.comnih.gov

| LCA Phase | Description | Key Considerations for Fluorinated Compounds |

| 1. Goal and Scope Definition | Defines the purpose, system boundaries, and functional unit of the study. mdpi.com | Comparing new low-GWP compounds to older ones; defining boundaries from chemical synthesis to end-of-life. nih.govlancs.ac.uk |

| 2. Life Cycle Inventory (LCI) Analysis | Compiles and quantifies inputs (e.g., energy, raw materials) and outputs (e.g., emissions, waste) for the product system. nih.gov | Energy consumption in synthesis, release of by-products, fugitive emissions during use. nih.govnih.gov |

| 3. Life Cycle Impact Assessment (LCIA) | Evaluates the potential environmental impacts associated with the LCI results. mdpi.com | GWP, ODP, atmospheric lifetime, persistence, bioaccumulation potential, and toxicity. matltech.comnist.govenvironment.govt.nz |

| 4. Interpretation | Analyzes results, identifies significant issues, checks for completeness and consistency, and provides conclusions and recommendations. nih.gov | Identifying stages with the highest environmental load to guide green chemistry improvements and circular economy strategies. mdpi.comnih.gov |

Management of By-products and Waste Streams in Synthetic Processes

The synthesis of 4,4,4-Trifluorobutan-2-one and other fluorinated ketones can generate various by-products and waste streams that require careful management to minimize environmental release and ensure process efficiency. google.com Common synthetic routes can include the acid hydrolysis of specific fluoroolefins or reactions involving organometallic reagents. chemicalbook.comgoogle.com

One documented method for producing this compound involves the reaction of a specific fluorobutene with a proton acid and water. google.com Potential by-products from such processes can include unreacted starting materials and isomers. google.com For example, the synthesis of branched perfluoroketones via the reaction of hexafluoropropylene with acyl halides can result in hexafluoropropylene dimer and/or trimer impurities. google.com

Effective management strategies for these waste streams include:

Distillation: This is a common method to separate the desired ketone product from volatile impurities and unreacted starting materials. google.com

Recycling: Whenever feasible, unreacted materials or solvents can be recovered and recycled for subsequent synthetic batches. For instance, the diglyme/fluoride (B91410) ion mixture used in some fluorinated ketone preparations can be recycled. google.com

Chemical Treatment: Specific impurities may be removed by chemical treatment. An example is the use of an alkali permanganate (B83412) salt to remove undesired dimeric and trimeric by-products from certain fluorinated ketone syntheses. google.com

Waste Neutralization and Disposal: Acidic or basic waste streams must be neutralized before disposal. All waste, including non-recyclable by-products and contaminated materials, must be handled and disposed of in accordance with environmental regulations for chemical waste. ontosight.ai

| Synthetic Step/Process | Potential By-products / Waste | Management Strategy |

| Fluoroolefin Hydrolysis | Unreacted fluoroolefins, isomeric butenes. google.com | Separation via distillation; Incineration or specialized disposal of fluorinated waste. |

| Acyl Halide Fluorination | Dimeric/trimeric olefin by-products. google.com | Gradual addition of reactants to minimize formation; Removal by distillation or chemical treatment (e.g., with potassium permanganate). google.com |

| Grignard Reagent Synthesis | Magnesium salts, solvent waste. chemicalbook.com | Quenching, aqueous workup, and proper disposal of metallic/salt-containing aqueous waste. |

| General Purification | Solvent residues, non-volatile impurities. | Distillation for solvent recovery; Incineration or landfill for non-volatile residues according to regulations. google.commatltech.com |

Research-Based Safety Practices and Mitigation Strategies in Handling Trifluoromethylated Ketones

Trifluoromethylated ketones (TFKs) are a class of organic compounds that require careful handling due to their unique reactivity and potential biological effects. ontosight.ai The strong electron-withdrawing nature of the trifluoromethyl group makes the ketone's carbonyl carbon highly electrophilic. nih.gov This reactivity is fundamental to their utility but also presents specific safety challenges. ontosight.ainih.gov

Hazard Identification and Risk Assessment:

Toxicity: Materials should be considered hazardous until comprehensive toxicological data is available. caymanchem.com Inhalation of vapors and skin contact should be avoided. caymanchem.comeversafe.com.sg For many toxic chemicals, adverse health effects may have a long latency period. eversafe.com.sg

Reactivity: The electrophilic carbonyl carbon can react with nucleophiles. nih.gov TFKs can form hemiketals or hemithioketals, for instance, by reacting with water or biological thiols like cysteine residues in enzymes. nih.gov They may be unstable in basic solutions (pH > 7.4). caymanchem.com

Physical Hazards: this compound is a liquid that can be volatile, necessitating control of airborne vapors. eversafe.com.sgguidechem.com

Engineering and Administrative Controls:

Ventilation: All work with TFKs should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. eversafe.com.sg

Competent Personnel: Toxic substances should be handled by competent persons who have adequate knowledge of the chemical's properties and dangers. eversafe.com.sg

Labeling and Storage: Containers must be clearly labeled with hazard information and stored appropriately, for example, at ambient temperatures away from incompatible materials. eversafe.com.sgguidechem.com

Personal Protective Equipment (PPE) and Mitigation:

Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact.

Hand Protection: Appropriate chemical-resistant gloves must be worn.

Skin Protection: A lab coat should be worn to protect against skin contact. caymanchem.com

Emergency Procedures: In case of contact, wash the affected area thoroughly. caymanchem.com Emergency eyewash stations and safety showers should be readily accessible.

| Hazard | Research-Based Safety Practice / Mitigation Strategy |

| Inhalation of Vapors | - Conduct all manipulations inside a certified chemical fume hood.- Use the lowest possible quantities required for the experiment. |

| Skin/Eye Contact | - Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat. caymanchem.com- Avoid placing hands near the face or eyes.- Wash hands thoroughly after handling. caymanchem.com |

| Ingestion | - Do not bring food or drink into the laboratory.- Never pipette by mouth. |

| Chemical Reactivity | - Avoid contact with strong bases, oxidizing agents, and reducing agents.- Store away from incompatible materials.- Be aware of potential reactions with nucleophiles, including water, under certain conditions. nih.govcaymanchem.com |

| Accidental Spills | - Have spill kits appropriate for volatile organic compounds readily available.- Absorb spills with inert material and dispose of as hazardous waste. |

Q & A

Basic: What are the standard synthetic routes for 4,4,4-trifluorobutan-2-one, and how can reaction conditions be optimized for higher yields?

Answer:

this compound (CAS 2366-70-3) is typically synthesized via fluorination of β-keto esters or ketones using trifluoromethylating agents. A practical method involves nucleophilic trifluoromethylation under anhydrous conditions with reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a fluoride catalyst (e.g., TBAF). Optimization includes:

- Temperature control : Reactions are often conducted at −78°C to stabilize intermediates .

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane enhances reagent solubility and reaction homogeneity.

- Catalyst loading : Substoichiometric amounts of fluoride (0.1–0.3 equiv) minimize side reactions.

Yields >80% are achievable with rigorous exclusion of moisture .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- NMR spectroscopy : ¹⁹F NMR (δ −60 to −70 ppm for CF₃ group) and ¹H NMR (keto proton at δ 2.8–3.2 ppm) confirm regiochemistry .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 156 ([M]⁺) and fragmentation patterns (e.g., loss of CO) validate the backbone .

- Elemental analysis : Carbon, hydrogen, and fluorine content should align with theoretical values (e.g., C: 38.5%, H: 3.2%, F: 48.7%) .

- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is employed .

Advanced: How can enantioselective synthesis of this compound derivatives be achieved, and what challenges arise in stereochemical control?

Answer:

Enantioselective routes use chiral auxiliaries or catalysts. For example:

- Chiral ammonium salts : (R)-1-Phenylethylammonium derivatives induce asymmetry during ketone reduction, yielding enantiomeric excess (ee) >90% .

- Organocatalysts : Proline derivatives facilitate asymmetric aldol reactions with trifluoromethyl ketones.

Challenges : - Fluorine’s electron-withdrawing effect reduces nucleophilicity, complicating stereoselective bond formation.

- Racemization risk : High acidity of α-protons (pKa ~10) necessitates low-temperature reactions (−40°C) to preserve ee .

Advanced: What strategies resolve contradictions in spectroscopic data for fluorinated ketones like this compound?

Answer:

Discrepancies in NMR or MS data often stem from:

- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift ¹H/¹⁹F signals; consistent solvent use is critical.

- Dynamic processes : Conformational exchange in solution broadens peaks. Variable-temperature NMR (VT-NMR) clarifies this .

- Impurity interference : Trace moisture hydrolyzes trifluoromethyl groups to COOH, detectable via IR (broad ~3000 cm⁻¹ O-H stretch). Purity >99% (GC/HPLC) minimizes artifacts .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic additions?

Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict:

- Electrophilicity : The ketone’s LUMO energy (−1.8 eV) indicates high reactivity toward nucleophiles like Grignard reagents.

- Transition states : Barriers for CF₃-group retention vs. elimination are modeled to optimize conditions.

Validation via kinetic studies (e.g., Eyring plots) aligns computed activation energies with experimental data .

Basic: What are common impurities in this compound synthesis, and how are they removed?

Answer:

Typical impurities include:

- Unreacted precursors : Residual β-keto esters (detected via GC-MS).

- Hydrolysis products : Trifluoroacetic acid (TFA, δ ¹⁹F NMR −75 ppm) from moisture exposure.

Purification : - Distillation : Fractional distillation under reduced pressure (bp ~85°C at 50 mmHg).

- Column chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent .

Advanced: What role does this compound serve in synthesizing pharmacologically active intermediates?

Answer:

The ketone is a precursor to:

- Sitagliptin intermediates : Reductive amination yields triazolopiperazine derivatives (e.g., CAS 764667-65-4), critical for dipeptidyl peptidase-4 (DPP-4) inhibitors. Key steps:

Basic: How should this compound be stored to prevent degradation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。